molecular formula C19H19ClN2O3S B2363945 Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919974-85-9

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B2363945
CAS No.: 919974-85-9
M. Wt: 390.88
InChI Key: UAZCHOMJZGBPHI-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is a potent chemical compound used in diverse scientific research. Its applications range from drug development to agricultural studies, showcasing its versatility and importance in advancing various fields.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13-11-14(7-8-15(13)20)25-9-10-26-19-21-16-5-3-4-6-17(16)22(19)12-18(23)24-2/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCHOMJZGBPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-chloro-3-methylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with benzimidazole and methyl acetate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of agricultural chemicals and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-methylphenoxyacetate: Similar in structure but lacks the benzimidazole moiety.

    2-(4-chloro-3-methylphenoxy)ethanol: An intermediate in the synthesis of the target compound.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is unique due to its combination of a benzimidazole ring with a phenoxyethylthio group, providing distinct chemical properties and biological activities not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a 4-chloro-3-methylphenoxy group and an ethylthio linkage enhances its structural complexity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including kinases and phosphatases, which are critical in signaling pathways related to cancer and inflammation.
  • Antimicrobial Properties : Benzimidazole derivatives often exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF-710.0
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. The following table summarizes findings from studies evaluating the antimicrobial properties of similar compounds:

CompoundPathogen TestedZone of Inhibition (mm)Reference
Compound CE. coli15
Compound DS. aureus20
This compoundTBDTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that certain benzimidazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research highlighted in Pharmaceutical Biology showed that benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
  • Inflammation Studies : A recent publication in European Journal of Pharmacology reported that certain structural modifications in benzimidazoles led to enhanced anti-inflammatory effects, indicating potential therapeutic applications for inflammatory diseases .

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